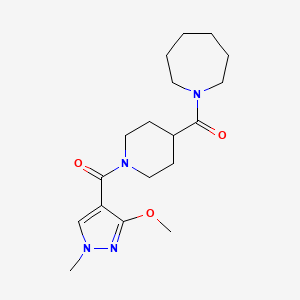

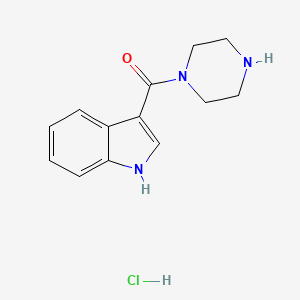

azepan-1-yl(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an azepane ring, a piperidine ring, a pyrazole ring, and a methoxy group . These functional groups are common in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as hydrazine-coupled pyrazoles, have been synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, specific structural data for this compound was not found .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole-bearing compounds are known for their diverse pharmacological effects .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Unfortunately, specific information on the physical and chemical properties of this compound was not found .Applications De Recherche Scientifique

Synthesis and Characterization

Azepan-1-yl(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methanone is part of a broader category of compounds that have been extensively studied for their synthesis processes and structural characteristics. Studies like those by Ohba et al. (1986) focus on the thermolysis of aryl azides to produce various azepines, including methods that may relate to the synthesis of azepan-1-yl derivatives (Ohba et al., 1986). Similarly, research by Purvis et al. (1984) describes photolysis processes for aryl azides, yielding azepine products, which could offer insights into the synthesis pathways of related compounds (Purvis et al., 1984).

Pharmacological Studies

The compound belongs to a class of chemicals that have been explored for their pharmacological potential. For instance, molecular interaction studies of similar compounds reveal insights into receptor binding and antagonist activity, highlighting the therapeutic potential of azepan-1-yl derivatives in drug discovery. Shim et al. (2002) present a detailed analysis of the molecular interactions of a cannabinoid receptor antagonist, providing a foundation for understanding how this compound might interact with biological targets (Shim et al., 2002).

Antimicrobial and Antitrypanosomal Activity

Exploratory research into the antimicrobial and antitrypanosomal activities of novel compounds highlights the potential of azepan-1-yl derivatives in addressing infectious diseases. Elsayed et al. (2017) discovered a new azepino-diindole alkaloid with significant antibacterial and antitrypanosomal properties, suggesting that similar structural compounds could also exhibit potent bioactivities (Elsayed et al., 2017).

Neuroprotective Potential

The exploration of neuroprotective agents is a critical area of pharmaceutical research. Compounds structurally related to azepan-1-yl derivatives have been evaluated for their neuroprotective effects, potentially offering new avenues for the treatment of neurological disorders. Szydlowska et al. (2007) assessed the neuroprotective activity of mGlu1 and mGlu5 antagonists, providing insight into how azepan-1-yl derivatives might contribute to neuroprotection (Szydlowska et al., 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

azepan-1-yl-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O3/c1-20-13-15(16(19-20)25-2)18(24)22-11-7-14(8-12-22)17(23)21-9-5-3-4-6-10-21/h13-14H,3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYFESFUBWJWPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)N3CCCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2357410.png)

![4-Nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B2357411.png)

![5-Bromo-2-({1-[(2,5-difluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2357412.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2357413.png)

![1H-Imidazo[4,5-C]pyridin-2(3H)-one](/img/structure/B2357414.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2357419.png)

![2-hydroxy-5-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2357427.png)